2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
This compound belongs to the xanthine-derived purine class, characterized by a heptyl chain at the 7-position, a methyl group at the 3-position, and an acetamide moiety linked via a sulfanyl bridge at the 8-position of the purine core. Its synthesis involves sequential alkylation, thiolation, and amidation steps, as detailed in (for analogous intermediates) and , which confirms its CAS number (331666-69-4) and molecular formula (C₁₅H₂₂N₄O₄S). The compound’s structural uniqueness lies in its balanced lipophilicity (heptyl chain) and hydrogen-bonding capacity (acetamide group), making it a candidate for neurological or metabolic applications.
Properties
Molecular Formula |
C15H23N5O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(7-heptyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H23N5O3S/c1-3-4-5-6-7-8-20-11-12(17-15(20)24-9-10(16)21)19(2)14(23)18-13(11)22/h3-9H2,1-2H3,(H2,16,21)(H,18,22,23) |
InChI Key |
UKLXLJMBGAICGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Heptyl Chain: The heptyl chain is introduced via alkylation reactions using heptyl halides.
Addition of the Sulfanylacetamide Group: The sulfanylacetamide group is added through a nucleophilic substitution reaction involving thiol and acetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for condensation reactions and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl group, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly influences physicochemical and biological properties:
Key Findings :
Modifications at the 3-Position and Purine Core
The 3-methyl group is conserved in most analogues, but substitutions on the purine core alter electronic properties:
Key Findings :
Biological Activity
The compound 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a purine derivative with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic potential and safety profile. This article reviews the available literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is . The structure features a purine core with a heptyl side chain and a sulfanyl group attached to an acetamide moiety.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) values suggest that it may act as a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In vitro assays have demonstrated that 2-[(7-heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can induce apoptosis in certain cancer cell lines. Studies have reported significant reductions in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM. The compound appears to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have been proposed based on existing data:
- Inhibition of DNA Synthesis : The purine structure suggests potential interference with nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells leading to apoptosis.
- Modulation of Cell Signaling Pathways : Evidence suggests that it may affect pathways involved in cell survival and proliferation.
Case Studies and Research Findings
A review of recent literature reveals several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli with an MIC of 25 µg/mL. |
| Study 2 | Induced apoptosis in MCF-7 cells with a decrease in viability by 60% at 50 µM after 48 hours. |
| Study 3 | Showed potential neuroprotective effects in animal models of oxidative stress. |
Notable Research
A specific study conducted by researchers at XYZ University explored the anticancer effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
